molecular formula C8H12O3 B1584151 ethyl 3,4-dihydro-2H-pyran-2-carboxylate CAS No. 83568-11-0

ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Cat. No. B1584151
CAS RN: 83568-11-0
M. Wt: 156.18 g/mol
InChI Key: HXBSUCZDAYLJDO-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C8H12O3 . It is an ester and belongs to the class of organic compounds known as pyrans .


Molecular Structure Analysis

The molecular structure of ethyl 3,4-dihydro-2H-pyran-2-carboxylate consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . The InChI code for this compound is 1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h4,6-7H,2-3,5H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate has a molecular weight of 156.18 . The predicted boiling point is 239.2±39.0 °C and the predicted density is 1.018±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Trifluoromethylated Pyrano[4,3-b]pyrans Synthesis : Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized through a one-pot, three-component reaction. This method is important for the synthesis of fluorinated fused heterocyclic compounds (Wang et al., 2012).

  • Synthesis of Spiro[furo[3,4-b]pyran-4,3′-pyrroles] : Ethyl 2-amino-3-cyano-2′,5-dioxo-5′-phenyl-1′,2′,5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3′-pyrrole]-2′-carboxylates were produced by reacting ethyl 2-phenyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-3-carboxylates with malononitrile and furan-2,4(3H,5H)-dione (Sal’nikova et al., 2017).

Corrosion Inhibition

  • Pyran Derivatives for Acid Corrosion : Pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, were synthesized and evaluated for their corrosion mitigation properties on mild steel in sulfuric acid solution. They exhibited high inhibition efficiency and an adsorption mechanism (Saranya et al., 2020).

Catalysis and Antimicrobial Activity

  • Catalyzed Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives : Ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives were synthesized using pentafluorophenylammonium triflate as a catalyst. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains (Ghashang et al., 2013).

Pharmaceutical Applications

  • Synthesis and Anti-tumor Activity : Ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates were synthesized and showed potent anti-tumor activity against HeLa cells. The X-ray structure of these compounds was determined, highlighting their potential in cancer research (Wang et al., 2011).

Safety And Hazards

The safety information for ethyl 3,4-dihydro-2H-pyran-2-carboxylate indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

properties

IUPAC Name

ethyl 3,4-dihydro-2H-pyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBSUCZDAYLJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3,4-dihydro-2H-pyran-2-carboxylate

CAS RN

83568-11-0
Record name 83568-11-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

A mixture of sodium 3,4-dihydro-2H-pyran-2-carboxylate (150.0 g, 10 mol), ethyl iodide (192.3 g, 1.2 mol), sodium carbonate (10 g), and dimethylformamide (500 ml) was heated at 105°-110° C. for 5 hours. The reaction mixture was cooled to room temperature and water (450 ml) was added to dissolve inorganic sales. The mixture was extracted with four 200 ml portions of benzene. The combined organic layers were washed with four 200 ml portions of water and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent was removed by rotary evaporation. The oily residue was distilled under reduced pressure giving a yield of 87% of product having a bp of 75°-80° C.
Quantity
150 g
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192.3 g
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10 g
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500 mL
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450 mL
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Yield
87%

Synthesis routes and methods II

Procedure details

The synthesis of 2,5-dioxabicyclo[2.2.2]octan-3 one was achieved through a three step reaction sequence as illustrated below: ##STR3## Sodium 3,4-dihydro-2H-Pyran-2-carboxylate was esterified with ethyl iodide in dimethylformamide to afford ethyl 3,4-dihydro-2H-pyran-2-carboxylate. Subsequent hydroboration with a borane solution in tetrahydropyran at 0° C., followed by oxidation with a sodium dichromate-sulfuric acid aqueous solution and subsequent treatment with sodium hydrogen sulfite gave ethyl 5-hydroxytetrahydropyran-2-carboxylate as a stereoisomer mixture. The hydroxytetrahydropyran ester was heated in a dilute solution in the presence of a catalytic amount of p-toluenesulfonic acid, any ethyl alcohol being liberated was removed through a Soxhlet extractor containing type 5A molecular sieves. Column chromatographic separation of the reaction products and subsequent repeated recrystallization gave the bicyclic lactone as colorless crystals; the overall yield was approximately 20%.
Name
2,5-dioxabicyclo[2.2.2]octan-3 one
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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